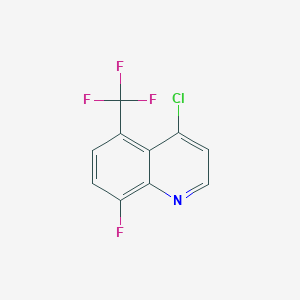
4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the compound’s biological activity and stability.
Métodos De Preparación
The synthesis of 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline involves several steps, including cyclization, halogenation, and fluorination reactionsIndustrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Cross-coupling reactions: These reactions, such as Suzuki-Miyaura coupling, involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it a potential candidate for drug development and as a tool in biochemical studies.
Industry: It is used in the production of materials with specific properties, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the fluorine atom at the 8-position.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group at the 2-position.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity
Actividad Biológica
4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique substitution pattern, particularly the presence of trifluoromethyl and halogen atoms, enhances its chemical stability and biological efficacy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's chemical formula is C10H5ClF4N, and it features a quinoline core modified with chlorine and fluorine substituents. The trifluoromethyl group significantly influences its pharmacological properties by enhancing lipophilicity and metabolic stability, which are critical for drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H5ClF4N |
| Molecular Weight | 253.6 g/mol |
| CAS Number | 401567-85-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The strong electron-withdrawing nature of the fluorine atoms facilitates hydrogen bonding and enhances binding affinity to enzymes and receptors. This interaction is crucial for its pharmacological effects, including:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cholinesterases, β-secretase, and cyclooxygenase enzymes, which are implicated in neurodegenerative diseases and inflammation.
- Antimicrobial Activity : Studies indicate that quinoline derivatives possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
Biological Activity Data
Research has demonstrated the compound's effectiveness against multiple biological targets. Below is a summary of key findings from various studies:
Case Studies
- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various quinoline derivatives on AChE and BChE, revealing that this compound exhibited significant inhibition with IC50 values indicating moderate potency against both enzymes .
- Antimicrobial Evaluation : Another investigation into the antimycobacterial activity demonstrated that this compound could effectively inhibit the growth of Mycobacterium tuberculosis H37Rv, suggesting its potential as a lead compound in tuberculosis treatment .
- Molecular Docking Studies : Computational studies have illustrated that the compound interacts favorably with target proteins through halogen bonding, enhancing its biological activity. These interactions were assessed using molecular docking simulations to predict binding affinities and orientations .
Propiedades
Fórmula molecular |
C10H4ClF4N |
|---|---|
Peso molecular |
249.59 g/mol |
Nombre IUPAC |
4-chloro-8-fluoro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4ClF4N/c11-6-3-4-16-9-7(12)2-1-5(8(6)9)10(13,14)15/h1-4H |
Clave InChI |
FFBIOGSRWFJKJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















